1-Bromo-3-methylbutane

説明

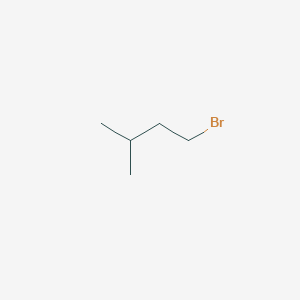

Structure

3D Structure

特性

IUPAC Name |

1-bromo-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-5(2)3-4-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZFFTJAHVMMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br | |

| Record name | 1-BROMO-3-METHYLBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2657 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059353 | |

| Record name | Butane, 1-bromo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-bromo-3-methylbutane appears as a colorless liquid. Slightly soluble in water and denser than water. Vapors are heavier than air., Colorless liquid; [Merck Index] | |

| Record name | 1-BROMO-3-METHYLBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2657 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromo-3-methylbutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2851 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

120-121 °C | |

| Record name | 1-BROMO-3-METHYLBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-6 °C | |

| Record name | 1-Bromo-3-methylbutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2851 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Miscible with alcohol and ether, In water, 196 mg/L at 16.5 °C | |

| Record name | 1-BROMO-3-METHYLBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.210 g/cu cm at 15 °C | |

| Record name | 1-BROMO-3-METHYLBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

34.6 [mmHg], 34.6 mm Hg at 25 °C | |

| Record name | 1-Bromo-3-methylbutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2851 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-BROMO-3-METHYLBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

107-82-4 | |

| Record name | 1-BROMO-3-METHYLBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2657 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromo-3-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-methylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-BROMO-3-METHYLBUTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1-bromo-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1-bromo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-3-METHYLBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZM50594QA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-BROMO-3-METHYLBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-112 °C | |

| Record name | 1-BROMO-3-METHYLBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3-methylbutane: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key reactions of 1-Bromo-3-methylbutane (also known as isoamyl bromide or isopentyl bromide). This haloalkane is a valuable building block in organic synthesis, serving as a precursor for a variety of functional groups and finding application in the development of novel chemical entities.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[1] It is a branched-chain alkyl halide, which influences its reactivity in nucleophilic substitution and elimination reactions.[2]

Identification and Nomenclature

| Identifier | Value |

| IUPAC Name | This compound[3] |

| Common Names | Isoamyl bromide, Isopentyl bromide, 3-Methylbutyl bromide[3][4] |

| CAS Number | 107-82-4[3] |

| Molecular Formula | C₅H₁₁Br[1][3] |

| SMILES | CC(C)CCBr[3] |

| InChI Key | YXZFFTJAHVMMLF-UHFFFAOYSA-N[3] |

Physicochemical Data

The following table summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 151.04 g/mol | [3][4] |

| Density | 1.210 - 1.261 g/mL (at 15-25 °C) | [3] |

| Boiling Point | 120-121 °C | [3] |

| Melting Point | -112 °C | [3][5][6] |

| Flash Point | -6 °C to 22 °C (closed cup) | [3][7] |

| Refractive Index (n²⁰/D) | ~1.4409 - 1.4433 | [3] |

| Vapor Pressure | 34.6 mmHg (at 25 °C) | [3] |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble / Limited (0.2 g/L at 16 °C) | [2][3][5][8] |

| Ethanol | Miscible | [3][7] |

| Diethyl Ether | Miscible | [3][7] |

| Benzene | Soluble | [2] |

Chemical Properties and Reactivity

As a primary alkyl halide, this compound is moderately reactive.[5][8] Its chemical behavior is dominated by the polarized carbon-bromine bond, where the carbon atom is electrophilic and susceptible to attack by nucleophiles.[8]

General Reactivity:

-

Nucleophilic Substitution: It readily undergoes Sₙ2 reactions with strong nucleophiles.[5] The reactivity order for similar alkyl halides is R-I > R-Br > R-Cl.[5]

-

Elimination Reactions: While substitution is generally favored, elimination reactions (E2) can occur, particularly in the presence of strong, sterically hindered bases and at higher temperatures.

-

Grignard Reagent Formation: It reacts with magnesium metal in anhydrous ether to form the corresponding Grignard reagent, isopentylmagnesium bromide, a potent nucleophile and strong base.

-

Incompatibilities: It is incompatible with strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[5][8]

-

Hazards: It is a highly flammable liquid and vapor.[3] Upon combustion, it can produce toxic fumes of bromine.[5][8]

Experimental Protocols

Synthesis of this compound via Sₙ2 Reaction

This protocol describes the synthesis of this compound from 3-methylbutanol. The reaction proceeds through an Sₙ2 mechanism where the hydroxyl group is protonated by an acid catalyst to form a good leaving group (water), which is then displaced by the bromide ion.

Reagents and Materials:

-

3-Methylbutanol (Isoamyl alcohol)

-

Sodium bromide (NaBr)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water (H₂O)

-

Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, combine 3-methylbutanol and sodium bromide.

-

Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant swirling. The acid acts as a catalyst, protonating the alcohol.

-

Reflux: Attach a reflux condenser and heat the mixture gently for 30-45 minutes. This provides the energy needed for the substitution reaction to occur.

-

Distillation: After reflux, reconfigure the apparatus for distillation. Distill the mixture, collecting the crude this compound and water.

-

Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with:

-

Water, to remove the bulk of the remaining acid and any unreacted alcohol.

-

A dilute sodium bicarbonate or sodium carbonate solution, to neutralize any remaining acid.

-

A final wash with water or saturated sodium chloride (brine) solution.

-

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent like calcium chloride or magnesium sulfate.

-

Purification: Decant or filter the dried liquid into a clean distillation apparatus and perform a final fractional distillation to obtain the pure this compound product, collecting the fraction boiling around 120-121 °C.[3]

Caption: Workflow for the synthesis of this compound.

Williamson Ether Synthesis using this compound

This protocol provides a general methodology for synthesizing an ether using this compound as the electrophile in a Williamson ether synthesis. The example uses sodium ethoxide as the nucleophile.

Reagents and Materials:

-

This compound

-

Sodium metal (Na)

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Diethyl Ether

-

Round-bottom flask, reflux condenser, separatory funnel

Detailed Methodology:

-

Alkoxide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal to an excess of anhydrous ethanol. The sodium will react to form sodium ethoxide (NaOEt).

-

Addition of Alkyl Halide: Once the sodium has completely reacted, add this compound to the solution of sodium ethoxide.

-

Reflux: Heat the reaction mixture to reflux for 1-2 hours. The ethoxide ion will displace the bromide ion via an Sₙ2 mechanism.

-

Work-up: After cooling, carefully add water to quench any unreacted sodium ethoxide. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Purification: Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation or distillation to yield the product, 1-ethoxy-3-methylbutane.

Caption: Reaction pathway for the Williamson ether synthesis.

Formation and Reaction of Isopentylmagnesium Bromide (Grignard Reagent)

This protocol outlines the formation of a Grignard reagent from this compound and its subsequent reaction with a carbonyl compound, such as acetone (B3395972).

Reagents and Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Iodine crystal (as initiator, optional)

-

Acetone

-

Aqueous solution of a weak acid (e.g., NH₄Cl) or dilute strong acid (e.g., HCl)

-

All glassware must be rigorously dried.

Detailed Methodology:

-

Grignard Reagent Formation:

-

Place dry magnesium turnings in a flame-dried, three-neck flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a stirrer, all under an inert atmosphere.

-

Add a solution of this compound in anhydrous ether to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium. The reaction is initiated if the solution turns cloudy and begins to reflux. A small crystal of iodine or gentle warming may be required to start the reaction.

-

Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir until most of the magnesium has been consumed. The resulting grey/brown solution is isopentylmagnesium bromide.

-

-

Reaction with Acetone:

-

Cool the Grignard reagent in an ice bath.

-

Slowly add a solution of acetone in anhydrous ether from the dropping funnel. The reaction is highly exothermic.

-

After the addition, allow the mixture to stir at room temperature for 30 minutes.

-

-

Work-up:

-

Carefully pour the reaction mixture over ice and quench by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute HCl.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and remove the solvent to yield the tertiary alcohol, 2,4-dimethyl-2-pentanol.

-

Caption: Logical workflow for a Grignard synthesis.

References

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. innospk.com [innospk.com]

- 3. scribd.com [scribd.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Williamson Ether Synthesis Lab 3 - Edubirdie [edubirdie.com]

Synthesis of 1-Bromo-3-methylbutane from 3-methyl-1-butanol

An In-Depth Technical Guide to the

Introduction

1-Bromo-3-methylbutane, also known as isoamyl bromide or isopentyl bromide, is a valuable alkyl halide intermediate in organic synthesis.[1][2][3] It serves as a precursor for the introduction of the isoamyl group in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[1] This guide provides a comprehensive overview of the synthesis of this compound from its corresponding alcohol, 3-methyl-1-butanol (isoamyl alcohol). The primary method described is a nucleophilic substitution reaction, a fundamental transformation in organic chemistry.

The conversion of 3-methyl-1-butanol, a primary alcohol, to this compound is typically achieved through an SN2 (bimolecular nucleophilic substitution) reaction.[4][5] This process involves the protonation of the alcohol's hydroxyl group by a strong acid, which transforms it into a good leaving group (water). Subsequently, a bromide nucleophile displaces the water molecule to form the desired alkyl bromide.

Reaction Mechanism and Signaling Pathway

The synthesis proceeds via an SN2 mechanism. The reaction is initiated by the protonation of the hydroxyl group of 3-methyl-1-butanol by a strong acid, typically sulfuric acid, which is generated in situ from sodium bromide and sulfuric acid or by using hydrobromic acid.[4][6][7] This protonation converts the poor leaving group (-OH) into a good leaving group (-OH2+). The bromide ion (Br-), a strong nucleophile, then attacks the electrophilic carbon atom bearing the leaving group in a concerted step, displacing a molecule of water and forming the C-Br bond. Since 3-methyl-1-butanol is a primary alcohol, the reaction proceeds without the formation of a carbocation intermediate, thus avoiding rearrangements.[8][9][10]

Caption: SN2 reaction mechanism for the synthesis of this compound.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents:

-

3-methyl-1-butanol

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

5% Sodium carbonate solution

-

Anhydrous calcium chloride or magnesium sulfate (B86663) for drying

-

Boiling chips

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methyl-1-butanol, water, and sodium bromide.[4] Swirl the flask to dissolve the sodium bromide.

-

Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with constant swirling.[4][8] This is an exothermic reaction and requires careful temperature control.

-

Reflux: Add a few boiling chips to the mixture and heat the flask to reflux for approximately 1.5 to 2 hours.[11] The reaction temperature is typically maintained between 100-106°C.[11]

-

Distillation: After the reflux period, allow the mixture to cool slightly. Rearrange the apparatus for simple distillation and distill the crude this compound from the reaction mixture.

-

Work-up and Purification:

-

Transfer the distillate to a separatory funnel and wash it sequentially with water to remove any remaining acid and unreacted alcohol.

-

Wash with a 5-7% sodium carbonate solution to neutralize any residual acid, bringing the pH to between 8 and 9.[11]

-

Wash again with water until the washings are neutral (pH 5-6).[11]

-

Separate the organic layer and dry it over anhydrous calcium chloride or magnesium sulfate.[11]

-

-

Final Distillation: Decant the dried liquid into a clean, dry distillation apparatus and perform a final fractional distillation, collecting the fraction that boils at the literature value for this compound.[1]

Data Presentation

The following tables summarize the key physical properties of the reactants and product, as well as typical reaction parameters.

Table 1: Physical Properties of Key Compounds

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 3-Methyl-1-butanol | 88.15 | 131.1 | 0.810 |

| Sodium Bromide | 102.89 | 1396 | 3.21 |

| Sulfuric Acid | 98.08 | 337 | 1.84 |

| This compound | 151.04 | 120-121 | 1.261 |

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value |

| Reaction Temperature | 100-106 °C |

| Reaction Time | 1.5 - 2 hours |

| Expected Yield | ~78% |

| Product Purity | >98% |

Data sourced from[11]

Experimental Workflow

The overall experimental process can be visualized as a sequential workflow, from the initial reaction setup to the final purification of the product.

Caption: The experimental workflow for the synthesis of this compound.

Safety Considerations

-

Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent; it should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

-

Flammability: this compound is a flammable liquid.[1][2] Keep it away from open flames and ignition sources.

-

Toxicity: Alkyl halides can be harmful. Avoid inhalation of vapors and skin contact.[13] All procedures should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from 3-methyl-1-butanol via an SN2 reaction is a classic and effective method for producing this important alkyl halide. By following a well-defined experimental protocol involving reflux, distillation, and a thorough work-up procedure, high yields and purity of the final product can be achieved. Careful attention to reaction conditions and safety precautions is essential for a successful and safe synthesis.

References

- 1. Page loading... [guidechem.com]

- 2. innospk.com [innospk.com]

- 3. This compound|107-82-4|lookchem [lookchem.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. Solved Your answer is incorrect. Try again | Chegg.com [chegg.com]

- 6. Solved 3-Methyl-1-butanol reacts with HBr to give | Chegg.com [chegg.com]

- 7. Solved NaBr ОН Br 3-methyl-1-butanol this compound | Chegg.com [chegg.com]

- 8. Discussion Of 1-Butanol Into 1 Bromobutane | ipl.org [ipl.org]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. echemi.com [echemi.com]

- 12. 1-溴-3-甲基丁烷 96% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Reaction Mechanisms of 1-Bromo-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction mechanisms of 1-bromo-3-methylbutane, a primary alkyl halide. The discussion encompasses the fundamental principles, kinetics, stereochemistry, and influencing factors of SN1, SN2, E1, and E2 reactions. Detailed experimental protocols and quantitative data, where available, are presented to facilitate practical application in a laboratory setting.

Overview of this compound Reactivity

This compound, as a primary alkyl halide, is a versatile substrate in nucleophilic substitution and elimination reactions. Its structural features—a bromine atom attached to a primary carbon and a methyl group at the 3-position—largely dictate its reactivity. The primary nature of the substrate sterically hinders SN1 and E1 pathways, which proceed through a highly unstable primary carbocation intermediate. Consequently, this compound predominantly undergoes bimolecular reactions: SN2 (Substitution Nucleophilic Bimolecular) and E2 (Elimination Bimolecular). The competition between these two pathways is primarily governed by the nature of the nucleophile/base and the reaction conditions.

SN2 Reaction Mechanism

The SN2 reaction is a single-step (concerted) mechanism where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (bromide) departs.[1] This backside attack leads to an inversion of stereochemistry at the reaction center, although for the achiral this compound, this is not directly observable in the product's stereochemistry unless isotopically labeled substrates are used.

Key Characteristics:

-

Kinetics: The reaction rate is second-order, depending on the concentration of both the substrate and the nucleophile (Rate = k[this compound][Nucleophile]).[2]

-

Stereochemistry: Inversion of configuration at the electrophilic carbon.

-

Substrate Structure: Favored for methyl and primary halides due to minimal steric hindrance.[2]

-

Nucleophile: Favored by strong, non-bulky nucleophiles.

-

Solvent: Polar aprotic solvents (e.g., acetone (B3395972), DMF, DMSO) are preferred as they solvate the cation of the nucleophilic salt but not the anion, thus enhancing nucleophilicity.[3]

Quantitative Data for SN2 Reactions

| Substrate | Nucleophile | Solvent | Relative Rate |

| Ethyl bromide | NaI | Acetone | ~1 |

| 1-Bromobutane | NaI | Acetone | ~0.4 |

| This compound | NaI | Acetone | Slightly < 0.4 (Estimated) |

| 1-Bromo-2,2-dimethylpropane | NaI | Acetone | ~0.00001 |

| Table 1: Relative SN2 reaction rates of primary bromoalkanes. The rate for this compound is an estimation based on structural comparison.[4] |

Experimental Protocol: SN2 Synthesis of 1-iodo-3-methylbutane (B1583052) (Finkelstein Reaction)

This protocol describes a typical Finkelstein reaction, a classic SN2 process.[5]

Materials:

-

This compound

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium thiosulfate (B1220275) solution (5% aqueous)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, dissolve sodium iodide (1.2 equivalents) in anhydrous acetone.

-

Add this compound (1.0 equivalent) to the flask.

-

Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by the formation of a sodium bromide precipitate, which is insoluble in acetone.

-

After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium bromide.

-

Evaporate the acetone from the filtrate using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with a 5% aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 1-iodo-3-methylbutane.

-

The product can be further purified by distillation.

E2 Reaction Mechanism

The E2 reaction is a concerted, one-step elimination process where a strong base removes a proton from a carbon adjacent (β-carbon) to the carbon bearing the leaving group, while the leaving group departs simultaneously, forming a double bond.

Key Characteristics:

-

Kinetics: Second-order kinetics, with the rate dependent on both the substrate and the base concentration (Rate = k[this compound][Base]).

-

Stereochemistry: Requires an anti-periplanar arrangement of the β-hydrogen and the leaving group.

-

Base: Favored by strong, bulky bases (e.g., potassium tert-butoxide).[6]

-

Substrate: Can occur with primary, secondary, and tertiary alkyl halides. For primary halides like this compound, a bulky base is often necessary to favor E2 over SN2.[7]

-

Product: Leads to the formation of an alkene. For this compound, the major product is 3-methyl-1-butene.

References

An In-depth Technical Guide to the Nucleophilic Substitution Pathways for 1-Bromo-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-methylbutane, also known as isoamyl bromide or isopentyl bromide, is a primary alkyl halide. Its structure plays a crucial role in determining the pathways by which it undergoes nucleophilic substitution reactions. This technical guide provides a comprehensive overview of these pathways, focusing on the bimolecular nucleophilic substitution (SN2) mechanism, which is predominant for this substrate. The influence of various factors on the reaction kinetics and product formation is discussed in detail. While specific kinetic data for this compound is not extensively available in the public domain, this guide leverages established principles of physical organic chemistry and comparative data from analogous primary alkyl halides to provide a thorough analysis.

Core Reaction Mechanisms: SN1 vs. SN2

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, the bromide ion) by a nucleophile. The two primary mechanisms for this transformation are the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways.

For this compound, the SN2 pathway is strongly favored . This is due to two main factors:

-

Substrate Structure: As a primary alkyl halide, the carbon atom attached to the bromine is relatively unhindered sterically. This allows for the backside attack of a nucleophile, a key feature of the SN2 mechanism.

-

Carbocation Instability: The alternative SN1 pathway would require the formation of a primary carbocation upon departure of the bromide ion. Primary carbocations are highly unstable and their formation is energetically unfavorable.

The SN2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. This leads to an inversion of stereochemistry at the reaction center if the carbon is chiral. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[1]

Factors Influencing Nucleophilic Substitution of this compound

The rate and outcome of the nucleophilic substitution reactions of this compound are significantly influenced by the nucleophile, the solvent, and the reaction temperature.

The Nucleophile

The strength of the nucleophile is a critical factor in SN2 reactions. Stronger nucleophiles will react more rapidly with this compound. The nucleophilicity of a species is influenced by factors such as charge, basicity, and polarizability.

The Solvent

The choice of solvent is crucial in dictating the reaction pathway and rate. For the SN2 reactions of this compound, polar aprotic solvents are generally preferred. These solvents, such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile. This leaves the nucleophile "naked" and more reactive, thus accelerating the rate of the SN2 reaction. Protic solvents, such as water and alcohols, can solvate the nucleophile through hydrogen bonding, which decreases its reactivity and slows down the SN2 reaction.

Temperature

Increasing the reaction temperature generally increases the rate of both SN1 and SN2 reactions by providing more kinetic energy to the reacting molecules to overcome the activation energy barrier.

Quantitative Data Summary

While specific kinetic data for this compound is scarce in readily accessible literature, the following tables provide a comparative summary of expected reactivity based on data for analogous primary alkyl halides and general principles of nucleophilic substitution.

Table 1: Relative Reactivity of this compound with Various Nucleophiles (Illustrative)

| Nucleophile | Reagent Example | Solvent | Expected Relative Rate | Product |

| Hydroxide (B78521) | NaOH | 50:50 Ethanol/Water | Moderate | 3-Methyl-1-butanol |

| Iodide | NaI | Acetone | Fast | 1-Iodo-3-methylbutane |

| Azide | NaN₃ | DMF | Fast | 1-Azido-3-methylbutane |

| Ethoxide | NaOEt | Ethanol | Moderate | 1-Ethoxy-3-methylbutane |

Table 2: Influence of Solvent on SN2 Reaction Rate (Illustrative Comparison)

| Substrate | Nucleophile | Solvent | Relative Rate Constant |

| 1-Bromobutane | Azide (N₃⁻) | Methanol | 1 |

| 1-Bromobutane | Azide (N₃⁻) | HMPA | 200,000 |

Note: HMPA (hexamethylphosphoramide) is a polar aprotic solvent known to significantly accelerate SN2 reactions.[2]

Experimental Protocols

Synthesis of this compound from 3-Methyl-1-butanol (SN2)

This protocol describes the synthesis of this compound via an SN2 reaction from 3-methyl-1-butanol.[3]

Materials:

-

3-Methyl-1-butanol

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Drying agent (e.g., anhydrous calcium chloride)

Procedure:

-

In a round-bottom flask, combine 3-methyl-1-butanol and sodium bromide.

-

Slowly add concentrated sulfuric acid to the cooled and stirred mixture.

-

Heat the mixture under reflux for a specified period.

-

After reflux, distill the crude this compound from the reaction mixture.

-

Wash the distillate with water, then with a dilute sodium bicarbonate solution, and finally with water again to remove any acidic impurities and unreacted alcohol.

-

Dry the organic layer over a suitable drying agent.

-

Purify the final product by fractional distillation.

General Protocol for Kinetic Study of the Reaction of this compound with a Nucleophile

This protocol outlines a general method for determining the second-order rate constant for the reaction of this compound with a nucleophile, for example, sodium hydroxide.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) solution of known concentration

-

Solvent (e.g., 50:50 ethanol/water)

-

Standardized acid solution for titration (e.g., HCl)

-

pH indicator

-

Thermostated water bath

-

Burette, pipettes, and conical flasks

Procedure:

-

Prepare solutions of this compound and sodium hydroxide of known concentrations in the chosen solvent.

-

Place the reactant solutions in a thermostated water bath to allow them to reach the desired reaction temperature.

-

Mix the solutions in a reaction flask to initiate the reaction, and start a timer.

-

At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding to an excess of cold water).

-

Determine the concentration of the remaining sodium hydroxide in each aliquot by titration with a standardized acid solution using a suitable indicator.

-

Plot the reciprocal of the hydroxide concentration (1/[OH⁻]) against time. For a second-order reaction, this should yield a straight line.

-

The rate constant (k) can be determined from the slope of the line.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: SN2 reaction pathway for this compound.

Caption: Experimental workflow for a kinetic study.

References

Spectroscopic Analysis of 1-Bromo-3-methylbutane: A Technical Guide

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-bromo-3-methylbutane. Detailed experimental protocols for acquiring this data are presented, along with a workflow diagram illustrating the application of these techniques for structural elucidation. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Integration | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.42 | 2H | Triplet (t) | 6.8 | -CH₂-Br (a) |

| 1.70 | 2H | Quartet (q) | 6.8 | -CH₂- (b) |

| 1.62 | 1H | Nonet (n) | 6.7 | -CH- (c) |

| 0.95 | 6H | Doublet (d) | 6.6 | -CH(CH₃)₂ (d) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 42.1 | -CH₂- (b) |

| 33.4 | -CH₂-Br (a) |

| 30.9 | -CH- (c) |

| 21.0 | -CH(CH₃)₂ (d) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the following absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2962-2877 | C-H | Stretching |

| 1458 | C-H | Bending (asymmetrical) |

| 1381 | C-H | Bending (symmetrical) |

| 1250-1203 | C-Br | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound exhibits the following significant peaks.

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Assignment |

| 150/152 | ~1:1 | [M]⁺ (Molecular Ion) |

| 71 | 100 | [C₅H₁₁]⁺ (Loss of Br) |

| 43 | High | [C₃H₇]⁺ |

The presence of bromine is indicated by the characteristic M/M+2 isotope pattern with approximately equal intensities, due to the natural abundance of ⁷⁹Br and ⁸¹Br.[1][2]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for liquid samples such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation

-

Approximately 10-20 mg of this compound is dissolved in a deuterated solvent (e.g., 0.6-0.8 mL of CDCl₃).

-

The solution is transferred to a clean, dry 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), can be added for chemical shift calibration (δ = 0.00 ppm).

Instrumentation and Data Acquisition

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

The instrument is tuned and locked onto the deuterium (B1214612) signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

For ¹H NMR, standard acquisition parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.

Data Processing

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

-

Phase correction and baseline correction are applied to the spectrum.

-

Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

-

Integration of the proton signals is performed to determine the relative number of protons.

-

Coupling constants are measured from the splitting patterns of the signals.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR)

-

The ATR crystal (e.g., diamond or germanium) of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.[3]

-

A background spectrum of the clean, empty ATR crystal is recorded.[4]

-

A small drop of this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[3]

Instrumentation and Data Acquisition

-

An FTIR spectrometer equipped with an ATR accessory is used.

-

The spectrum is typically recorded over the mid-IR range (e.g., 4000-400 cm⁻¹).[5]

-

A sufficient number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing

-

The background spectrum is automatically subtracted from the sample spectrum.

-

The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber.

-

Peak picking is performed to identify the wavenumbers of the absorption bands.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI)

-

A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

The sample is vaporized in the ion source.[6]

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][7]

Instrumentation and Data Acquisition

-

A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole, time-of-flight) is used.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

Data Processing

-

A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

-

The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Spectroscopic Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for utilizing NMR, IR, and MS to determine the structure of an unknown compound, such as this compound.

Caption: Workflow for structural elucidation using spectroscopic methods.

References

- 1. Solved The spectrum above is for this compound. | Chegg.com [chegg.com]

- 2. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. agilent.com [agilent.com]

- 4. google.com [google.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 7. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to 1-Bromo-3-methylbutane (CAS Number: 107-82-4)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Core Properties

1-Bromo-3-methylbutane, also widely known as isoamyl bromide or isopentyl bromide, is a halogenated alkane with the CAS Registry Number 107-82-4.[1][2] It is a colorless liquid at room temperature with a characteristic odor.[3][4] This branched-chain alkyl halide is a versatile reagent in organic synthesis, serving as a key intermediate in the production of a variety of chemicals, including active pharmaceutical ingredients (APIs).[4][5] Its utility stems from the presence of a reactive carbon-bromine bond, making it suitable for nucleophilic substitution and organometallic reactions.

Chemical Structure and Identifiers

The molecular structure of this compound consists of a butane (B89635) chain with a bromine atom on the first carbon and a methyl group on the third carbon.[3]

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 107-82-4[1] |

| Molecular Formula | C₅H₁₁Br[1] |

| Molecular Weight | 151.04 g/mol [1] |

| SMILES | CC(C)CCBr[1] |

| InChI | InChI=1S/C5H11Br/c1-5(2)3-4-6/h5H,3-4H2,1-2H3[1] |

| Synonyms | Isoamyl bromide, Isopentyl bromide, 3-Methylbutyl bromide[1] |

Physicochemical Data

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 120-121 °C | [1] |

| Melting Point | -112 °C | [1] |

| Density | 1.210 g/cm³ at 15 °C | [1] |

| Refractive Index | 1.4433 at 15 °C | [1] |

| Flash Point | -6 °C | [1] |

| Solubility | Slightly soluble in water; miscible with alcohol and ether | [1] |

| Vapor Pressure | 34.6 mmHg at 25 °C | [1] |

Spectral Information

Spectroscopic data is essential for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.4 | Triplet | 2H | -CH₂-Br |

| ~1.7 | Multiplet | 2H | -CH₂-CH(CH₃)₂ |

| ~1.6 | Multiplet | 1H | -CH(CH₃)₂ |

| ~0.9 | Doublet | 6H | -CH(CH₃)₂ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~42 | -CH₂-Br |

| ~34 | -CH₂-CH(CH₃)₂ |

| ~28 | -CH(CH₃)₂ |

| ~22 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for C-H and C-Br bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2870 | Strong | C-H stretching (alkane) |

| 1470-1430 | Medium | C-H bending (alkane) |

| 650-550 | Strong | C-Br stretching |

Mass Spectrometry

The mass spectrum of this compound shows a characteristic isotopic pattern for bromine-containing compounds (M+ and M+2 peaks of nearly equal intensity).

| m/z | Relative Intensity | Assignment |

| 150/152 | ~5% | [M]⁺ (Molecular ion) |

| 71 | 100% | [C₅H₁₁]⁺ (Loss of Br) |

| 43 | ~80% | [C₃H₇]⁺ |

Experimental Protocols

Synthesis of this compound via Sₙ2 Reaction

This protocol details the synthesis of this compound from 3-methyl-1-butanol (isoamyl alcohol) through an Sₙ2 reaction.[1][6]

Materials:

-

3-methyl-1-butanol (isoamyl alcohol)

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

5% Sodium bicarbonate solution

-

Anhydrous calcium chloride

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine 3-methyl-1-butanol and sodium bromide.

-

Slowly add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

-

After reflux, allow the mixture to cool to room temperature.

-

Set up a distillation apparatus and distill the product from the reaction mixture.

-

Transfer the distillate to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and again with water.

-

Separate the organic layer and dry it over anhydrous calcium chloride.

-

Perform a final distillation to purify the this compound, collecting the fraction boiling at 120-121 °C.

Grignard Reagent Formation

This compound can be used to prepare the corresponding Grignard reagent, isopentylmagnesium bromide, a powerful nucleophile in organic synthesis.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube

-

Addition funnel

Procedure:

-

Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings and a small crystal of iodine in the three-neck flask.

-

Add a small amount of anhydrous ether to cover the magnesium.

-

In the addition funnel, prepare a solution of this compound in anhydrous ether.

-

Add a small portion of the this compound solution to the flask. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

The resulting grey-to-brown solution is the Grignard reagent, which should be used immediately in subsequent reactions.

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmaceuticals.[7] Its isopentyl moiety is incorporated into various drug candidates to modulate their lipophilicity, binding affinity, and metabolic stability. It is commonly used in alkylation reactions to introduce the isopentyl group onto nucleophilic atoms such as oxygen, nitrogen, and sulfur in more complex molecules.[5]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

-

GHS Hazard Statements: Highly flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

In case of fire, use dry chemical, CO₂, or foam extinguishers.

-

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. US5138110A - Process for the preparation of alkyl-halides - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. proprep.com [proprep.com]

- 6. This compound(107-82-4) 13C NMR spectrum [chemicalbook.com]

- 7. youtube.com [youtube.com]

The Impact of Steric Hindrance on the Reactivity of 1-Bromo-3-methylbutane: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the role of steric hindrance in the chemical reactivity of 1-bromo-3-methylbutane (isoamyl bromide). As a primary alkyl halide with significant branching at the β- and γ-positions, its behavior in nucleophilic substitution and elimination reactions is a critical subject for researchers in synthetic chemistry and drug development. This document elucidates the mechanistic pathways (SN1, SN2, E1, E2), presents quantitative data on reaction rates and product distributions from analogous systems, details experimental protocols for synthetic and analytical procedures, and offers visualizations of key concepts to facilitate a comprehensive understanding.

Introduction

This compound is a primary alkyl halide whose reactivity is profoundly influenced by its molecular structure. The presence of a bulky isobutyl group introduces steric hindrance, which significantly modulates the accessibility of the electrophilic α-carbon and the neighboring β-hydrogens. This guide explores the competitive landscape of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, with a focus on how steric factors dictate reaction kinetics and product outcomes. Understanding these principles is paramount for predicting and controlling chemical transformations involving sterically encumbered substrates.

The Role of Steric Hindrance in SN2 Reactions

The bimolecular nucleophilic substitution (SN2) reaction is highly sensitive to steric congestion around the reaction center. For a successful reaction, the nucleophile must approach the α-carbon from the backside, opposite to the leaving group. In this compound, the isobutyl group, while not directly attached to the α-carbon, creates a sterically hindered environment that impedes this backside attack.

Quantitative Analysis of SN2 Reaction Rates

| Alkyl Bromide | Structure | Relative Rate (vs. Ethyl Bromide) |

| Ethyl Bromide | CH₃CH₂Br | 1 |

| n-Propyl Bromide | CH₃CH₂CH₂Br | 0.8 |

| n-Butyl Bromide | CH₃CH₂CH₂CH₂Br | 0.8 |

| This compound | (CH₃)₂CHCH₂CH₂Br | ~0.03 |

| Neopentyl Bromide | (CH₃)₃CCH₂Br | ~0.00002 |

Table 1: Relative rates of SN2 reaction with a common nucleophile (e.g., I⁻ in acetone). The rate for this compound is an educated estimate based on the trend of increasing steric hindrance.

The data clearly indicates that branching, even at the γ-carbon, significantly retards the rate of SN2 reactions. The isobutyl group in this compound, while less hindering than the neopentyl group, still presents a substantial steric barrier compared to unbranched primary alkyl halides.

Competition Between Substitution (SN2) and Elimination (E2)

With strong, non-bulky bases, this compound can undergo both SN2 and E2 reactions. The outcome is highly dependent on the nature of the base and the reaction conditions.

Reaction with a Strong, Unhindered Base (e.g., Sodium Ethoxide)

When this compound is treated with a strong, unhindered base such as sodium ethoxide in ethanol (B145695), a mixture of the SN2 substitution product (ethyl isoamyl ether) and the E2 elimination product (3-methyl-1-butene) is expected. For primary alkyl halides that are not sterically hindered, SN2 is generally favored. However, the steric bulk of the isobutyl group in this compound increases the proportion of the E2 product.

Reaction with a Strong, Hindered Base (e.g., Potassium Tert-Butoxide)

The use of a sterically hindered base, such as potassium tert-butoxide, dramatically shifts the product distribution towards elimination. The bulky base finds it difficult to act as a nucleophile and attack the α-carbon, but it can readily abstract a β-hydrogen, leading to the formation of the alkene. In the case of this compound, the major product of this reaction is 3-methyl-1-butene.

Product Distribution Data (Analogous Systems)

Precise product distribution percentages for this compound are not widely published. However, data from analogous primary alkyl halides with strong bases can provide insight.

| Alkyl Halide | Base | Solvent | SN2 Product (%) | E2 Product (%) |

| 1-Bromobutane | NaOEt | EtOH | ~90% | ~10% |

| This compound | NaOEt | EtOH | Estimated ~50-60% | Estimated ~40-50% |

| 1-Bromobutane | K Ot-Bu | t-BuOH | <10% | >90% |

| This compound | K Ot-Bu | t-BuOH | Estimated <5% | Estimated >95% |

Table 2: Estimated product distribution for the reaction of this compound with strong bases, based on data from analogous systems.

Unimolecular Pathways (SN1 and E1) and Carbocation Rearrangement

Under solvolytic conditions (e.g., in a protic solvent like ethanol or formic acid) and in the absence of a strong base, this compound can undergo unimolecular substitution (SN1) and elimination (E1) reactions. A key feature of these pathways is the formation of a carbocation intermediate. The initially formed primary carbocation is highly unstable and will readily rearrange to a more stable tertiary carbocation via a 1,2-hydride shift.

This rearrangement has significant implications for the product distribution, leading to the formation of products derived from the tertiary carbocation.

Visualizing the Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction mechanisms.

Caption: SN2 reaction pathway for this compound.

Caption: E2 reaction pathway for this compound.

Caption: SN1/E1 pathway with carbocation rearrangement.

Experimental Protocols

Synthesis of this compound from 3-Methyl-1-butanol (SN2)

Materials:

-

3-Methyl-1-butanol

-

Sodium bromide

-

Concentrated sulfuric acid

-

Water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, combine sodium bromide and water. Cool the flask in an ice bath.

-

Slowly add 3-methyl-1-butanol to the flask with stirring.

-

Carefully and slowly add concentrated sulfuric acid to the cooled mixture.

-

Remove the flask from the ice bath and heat the mixture to reflux for 45-60 minutes.

-

After reflux, allow the mixture to cool and then set up for simple distillation. Distill the crude this compound.

-

Transfer the distillate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and finally water.

-

Drain the organic layer into a clean, dry Erlenmeyer flask and dry over anhydrous magnesium sulfate.

-

Decant the dried liquid into a distillation apparatus and perform a final fractional distillation to purify the this compound.

Elimination Reaction with Potassium Tert-Butoxide (E2)

Materials:

-

This compound

-

Potassium tert-butoxide

-

Anhydrous tert-butanol (B103910)

-

Round-bottom flask, reflux condenser, nitrogen inlet

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Set up a dry round-bottom flask with a reflux condenser under a nitrogen atmosphere.

-

Add anhydrous tert-butanol to the flask, followed by potassium tert-butoxide. Stir until the base is dissolved.

-

Add this compound to the solution via syringe.

-

Heat the reaction mixture to reflux for 2 hours.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with a low-boiling-point solvent such as pentane.

-

Wash the organic extract with brine, dry over anhydrous sodium sulfate, and carefully concentrate the solution.

-

Analyze the product mixture by GC-MS to determine the product distribution.

The Pivotal Role of 1-Bromo-3-methylbutane in Pharmaceutical Synthesis: A Technical Guide

An In-depth Exploration of a Key Alkylating Agent and its Application in the Synthesis of Amobarbital

This technical guide provides a comprehensive overview of 1-bromo-3-methylbutane (also known as isoamyl bromide or isopentyl bromide), a crucial intermediate in the pharmaceutical industry. We will delve into its synthesis, physicochemical properties, and its significant role as an alkylating agent in the production of active pharmaceutical ingredients (APIs), with a specific focus on the synthesis of the barbiturate (B1230296) sedative-hypnotic, Amobarbital. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways.

This compound: Properties and Synthesis

This compound is a colorless to pale yellow liquid organic compound that serves as a versatile building block in organic synthesis.[1] Its primary function in pharmaceutical manufacturing is as an alkylating agent, where it introduces the isoamyl group into a target molecule.[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Synonyms | Isoamyl bromide, Isopentyl bromide | [3] |

| CAS Number | 107-82-4 | [3] |

| Molecular Formula | C5H11Br | [3] |

| Molecular Weight | 151.04 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 120-121 °C | [3] |

| Melting Point | -112 °C | [3] |

| Density | 1.210 g/cm³ at 15 °C | [3] |

| Solubility | Slightly soluble in water; miscible with alcohol and ether | [3] |

| Flash Point | 21°F (-6 °C) |

Experimental Protocol: Synthesis of this compound from Isoamyl Alcohol

This compound is commonly synthesized from isoamyl alcohol (3-methyl-1-butanol) via an SN2 reaction using hydrobromic acid and sulfuric acid as a catalyst.[4][5]

Reaction:

(CH₃)₂CHCH₂CH₂OH + HBr --(H₂SO₄)--> (CH₃)₂CHCH₂CH₂Br + H₂O

Materials:

-

Isoamyl alcohol (3-methyl-1-butanol)

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Drying agent (e.g., anhydrous calcium chloride)

Procedure:

-

In a round-bottomed flask, a hydrobromic acid solution is prepared by passing sulfur dioxide into a mixture of crushed ice and bromine. This is equivalent to a mixture of 48% hydrobromic acid and concentrated sulfuric acid.[6]

-

To this solution, add iso-amyl alcohol and concentrated sulfuric acid.[6]

-

The mixture is refluxed gently for five to six hours.[6]

-

After reflux, the crude isoamyl bromide is distilled from the reaction mixture.

-

The distillate is washed with water, a dilute sodium carbonate solution to neutralize any remaining acid, and then again with water.

-

The washed isoamyl bromide is dried over anhydrous calcium chloride and purified by distillation.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount | Moles |

| Isoamyl alcohol | 88.15 | 880 g (1086 cc) | 10 |

| Bromine | 159.81 | 1 kg (314 cc) | 6.25 |

| Sulfuric acid (conc.) | 98.08 | 100 g (54.5 cc) | - |

Note: The above quantities are based on a literature procedure and may be scaled as needed.[6]

Application in Pharmaceutical Synthesis: The Case of Amobarbital

This compound is a key precursor in the synthesis of various pharmaceuticals, most notably barbiturates like Amobarbital.[7][8] Amobarbital is a central nervous system (CNS) depressant with sedative and hypnotic properties.[9]

Synthetic Workflow for Amobarbital

The synthesis of Amobarbital from diethyl malonate involves a two-step process: sequential alkylation followed by a condensation reaction with urea (B33335).[8][10]

Experimental Protocol: Synthesis of Amobarbital

The following protocol outlines the synthesis of Amobarbital starting from diethyl malonate.

Step 1: Synthesis of Diethyl 2-ethylmalonate

-

In a suitable reaction vessel, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.

-

To this solution, add diethyl malonate.

-

Then, add ethyl bromide dropwise to the reaction mixture.

-

Reflux the mixture until the reaction is complete (typically monitored by TLC).

-

After cooling, the excess ethanol is removed under reduced pressure. The residue is worked up to isolate diethyl 2-ethylmalonate.

Step 2: Synthesis of Diethyl 2-ethyl-2-(3-methylbutyl)malonate

-

Prepare a fresh solution of sodium ethoxide in absolute ethanol.

-

Add the diethyl 2-ethylmalonate obtained from the previous step.

-

Add this compound dropwise to the reaction mixture.

-

Reflux the mixture until the second alkylation is complete.

-

Isolate the resulting diethyl 2-ethyl-2-(3-methylbutyl)malonate using a similar workup procedure as in Step 1. A reported yield for a similar alkylation of isoamyl-diethyl malonate with dibromoethane is 87%.[3]

Step 3: Synthesis of Amobarbital (Cyclization with Urea)

-

To a solution of sodium ethoxide in ethanol, add the diethyl 2-ethyl-2-(3-methylbutyl)malonate.

-

Add dry urea to the mixture.

-

Heat the reaction mixture to reflux for several hours.[11] A white solid, the sodium salt of Amobarbital, will precipitate.

-

After the reaction is complete, cool the mixture and filter the solid.

-

Dissolve the solid in hot water and acidify with hydrochloric acid to precipitate Amobarbital.[12]

-

The crude Amobarbital is then filtered, washed with cold water, and dried. It can be further purified by recrystallization. The cyclization yield is reported to be in the range of 72-79%.[3]

Quantitative Data for Amobarbital Synthesis:

| Step | Key Reagents | Reaction Conditions | Typical Yield | Reference(s) |

| 1. First Alkylation | Diethyl malonate, Ethyl bromide, Sodium ethoxide | Reflux in ethanol | High | [8] |

| 2. Second Alkylation | Diethyl 2-ethylmalonate, this compound, Sodium ethoxide | Reflux in ethanol | ~87% (analogous) | [3] |

| 3. Cyclization | Diethyl 2-ethyl-2-(3-methylbutyl)malonate, Urea, Sodium ethoxide | Reflux in ethanol (110°C oil bath) | 72-79% | [3][12] |

Pharmacological Action of Amobarbital

Amobarbital, like other barbiturates, exerts its effects by acting on the central nervous system. Its primary mechanism of action involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA_A receptor.[2][13]

GABA_A Receptor Signaling Pathway

The GABA_A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl⁻) into the neuron.[14] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[13]

Mechanism of Action of Amobarbital

Amobarbital binds to an allosteric site on the GABA_A receptor, distinct from the GABA binding site.[1] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening.[13] At higher concentrations, barbiturates can directly activate the GABA_A receptor, even in the absence of GABA.[15] This leads to a significant influx of chloride ions, enhanced hyperpolarization, and profound CNS depression.[13]

This potentiation of GABAergic inhibition is the basis for the sedative, hypnotic, and anticonvulsant properties of Amobarbital and other barbiturates.[16]

Conclusion

This compound is a vital chemical intermediate with significant applications in the pharmaceutical industry. Its role as a key alkylating agent in the synthesis of Amobarbital highlights its importance in the production of established CNS-active drugs. A thorough understanding of its synthesis, properties, and reactivity, as well as the pharmacology of the resulting pharmaceuticals, is essential for professionals in drug discovery and development. The detailed protocols and data presented in this guide serve as a valuable resource for laboratory synthesis and a deeper comprehension of the chemical and biological pathways involving this important molecule.

References

- 1. Barbiturate - Wikipedia [en.wikipedia.org]

- 2. Synaptic and non-synaptic actions of barbiturates on neurons of the cortico-thalamcortical system - UBC Library Open Collections [open.library.ubc.ca]

- 3. Sciencemadness Discussion Board - Production of Amobarbital - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. This compound | C5H11Br | CID 7891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]